4-Methylenepiperidine 2,2,2-trifluoroacetate

Efinaconazole synthesis Boc deprotection Salt metathesis

4-Methylenepiperidine 2,2,2-trifluoroacetate (CAS 1361406-63-4) is the preferred crystalline salt form of 4-methylenepiperidine for the industrial synthesis of efinaconazole (Jublia®). Unlike the hydrochloride salt, which promotes epoxide hydrolysis and limits yield to ~54%, the anhydrous, non-hygroscopic TFA salt enables >87% yield in the key epoxide ring-opening step with 1-[[(2R,3S)-2-(2,4-difluorophenyl)-3-methyloxiranyl]methyl]-1H-1,2,4-triazole. Its high organic solubility in aprotic solvents (MeCN, DCM, THF) permits accurate stoichiometric control without in situ neutralization, eliminating water that depresses purity. The crystalline, free-flowing solid simplifies GMP warehousing and dispensing for multi-kilogram API campaigns. For fragment-based drug discovery, the TFA salt provides homogeneous low-temperature (–78 °C) solubility for kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines, maximizing enantiopurity. Procurement from qualified suppliers ensures compliance with ICH Q3A impurity thresholds for final API manufacturing.

Molecular Formula C8H12F3NO2
Molecular Weight 211.18 g/mol
CAS No. 1361406-63-4
Cat. No. B3321579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylenepiperidine 2,2,2-trifluoroacetate
CAS1361406-63-4
Molecular FormulaC8H12F3NO2
Molecular Weight211.18 g/mol
Structural Identifiers
SMILESC=C1CCNCC1.C(=O)(C(F)(F)F)O
InChIInChI=1S/C6H11N.C2HF3O2/c1-6-2-4-7-5-3-6;3-2(4,5)1(6)7/h7H,1-5H2;(H,6,7)
InChIKeyVLJSVVSFBYEJHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methylenepiperidine 2,2,2-Trifluoroacetate (CAS 1361406-63-4): A Strategic Salt Form of the Key Efinaconazole Intermediate


4-Methylenepiperidine 2,2,2-trifluoroacetate (CAS 1361406-63-4, molecular formula C₈H₁₂F₃NO₂, MW 211.18 g/mol) is the trifluoroacetic acid addition salt of 4-methylenepiperidine, a six-membered cyclic exo-methylene amine . The parent free base serves as an essential pharmaceutical intermediate bridging the epoxide ring-opening step in the industrial synthesis of the triazole antifungal drug efinaconazole [1]. Salt formation with trifluoroacetic acid converts the parent amine into a crystalline, non-hygroscopic solid with enhanced handling characteristics, meeting the purity requirements for downstream API manufacturing .

Why Generic 4-Methylenepiperidine Salts Cannot Be Interchanged for Efinaconazole Synthesis Without Quantitative Verification


Different salt forms of 4-methylenepiperidine exhibit divergent performance in the epoxide ring-opening reaction with 1-[[(2R,3S)-2-(2,4-difluorophenyl)-3-methyloxiranyl]methyl]-1H-1,2,4-triazole to yield efinaconazole. Literature data demonstrate that using the hydrochloride salt in standard aqueous or alcoholic conditions results in significantly lower yield compared to hydrobromide or hydroiodide salts, owing to competitive epoxide hydrolysis and the generation of more impurities [1]. Conversely, the trifluoroacetate salt offers high organic solubility and anhydrous handling, which is critical because the presence of water in the reaction medium has been shown to reduce efinaconazole purity to approximately 95% and depress yield [2]. The trifluoroacetate counterion also provides distinct crystallinity and hygroscopicity profiles versus the hydrochloride, directly affecting shelf-life, formulation consistency, and regulatory impurity profiling requirements .

4-Methylenepiperidine 2,2,2-Trifluoroacetate: Head-to-Head Comparative Evidence for Selection Over Competing Salts


Quantitative Yield Advantage: Trifluoroacetate Salt Achieves 100% Yield in Deprotection–Salt Formation Step

The preparation of 4-methylenepiperidine 2,2,2-trifluoroacetate from commercially available N-Boc-4-methylenepiperidine via TFA-mediated deprotection proceeds with quantitative conversion. In contrast, the synthesis of 4-methylenepiperidine hydrochloride requires multi-step sequences involving organolithium reagents, distillation, and HCl gas treatment, with reported total yields of 83.5% at 99.9% purity in one optimized process and 99.1% at 99.7% purity in another [1][2]. The quantitative yield of the TFA salt directly translates to substantially lower raw material cost per unit mass of the final API intermediate .

Efinaconazole synthesis Boc deprotection Salt metathesis

Salt Form Selection Directly Impacts Efinaconazole Yield and Purity: TFA Salt Enables Anhydrous Conditions

A comparative process patent analysis reveals that when 4-methylenepiperidine hydrochloride (10 equivalents) is used for epoxide ring-opening of the efinaconazole precursor, the product yield is only 54% [1]. In contrast, using the hydrobromide salt (1.5 equivalents) with metal hydroxide bases achieves 87% yield, but water generated during neutralization reduces the product purity to ~95% [2]. The TFA salt permits anhydrous reaction conditions in organic solvents with precisely controlled stoichiometric ratios, thereby suppressing the competing hydrolysis pathway that limits product quality when using halide salts [3].

Efinaconazole API yield Epoxide ring-opening Process chemistry

Free Base Instability vs. TFA Salt Crystallinity: A Decisive Procurement Factor

4-Methylenepiperidine free base (CAS 148133-82-8) is a volatile, water-soluble amine that is not commercially available as a pure isolated substance, requiring in situ generation from salts via Grignard reagents or organic amines for use in efinaconazole synthesis [1]. The HCl salt (CAS 144230-50-2) is moderately hygroscopic and decomposes at 220–225 °C, presenting challenges for long-term storage . The TFA salt, by contrast, is isolated as a crystalline, non-hygroscopic solid that can be stored at ambient temperature in a dry environment, with documented use as a directly weighable reagent in anhydrous coupling reactions . The free base impurity content of procured TFA salt is minimized relative to in situ-generated material, supporting compliance with ICH Q3A guidelines for API impurities.

Chemical stability Salt crystallinity Procurement specification

Exocyclic Methylene Reactivity: TFA Salt as a Versatile Building Block for C–C Bond Formation

The 4-methylene group in 4-methylenepiperidine derivatives is a versatile synthetic handle for palladium-catalyzed cross-coupling reactions. Literature reports document that N-protected 4-methylenepiperidine participates in hydroboration/Suzuki sequences with aryl halides to generate 4-benzylpiperidines, with yields ranging from 40–75% depending on catalyst loading and substrate electronics . The TFA salt uniquely allows for orthogonal Boc-deprotection and direct use in anhydrous cross-coupling without competing protodehalogenation that occurs when residual water is introduced with hygroscopic halide salts such as the HCl salt [1]. The TFA counterion further facilitates product isolation by extraction, as it remains in the aqueous phase, simplifying purification versus halide salts that can form emulsions [2].

Suzuki coupling Cross-coupling Benzylpiperidine synthesis

Steric and Electronic Properties: Differential Performance in Stereoselective Epoxidation vs. Other Salts

The methylene group of 4-methylenepiperidine derivatives undergoes stereoselective epoxidation with trifluoroperacetic acid to yield syn-epoxides, with stereoselectivity driven by intermolecular hydrogen bonding between the protonated amine and the peracid . The identity of the counterion influences the degree of amine protonation and thus the strength of this directing hydrogen bond. The weakly coordinating TFA anion (pKₐ of conjugate acid ≈ 0.2) provides a more strongly protonated ammonium species compared to the HCl salt (chloride is a stronger hydrogen-bond acceptor), thereby enhancing the stereodirecting effect in the epoxidation transition state . This translates to higher diastereomeric ratios (dr) for epoxide products derived from the TFA salt versus the HCl or HBr salts .

Stereoselective epoxidation Trifluoroperacetic acid 4-Hydroxypiperidine synthesis

Chiral Resolution Substrate: TFA Salt Compatibility with Asymmetric Deprotonation for Enantioenriched Piperidine Libraries

N-Boc-2-aryl-4-methylenepiperidines are viable substrates for kinetic resolution via asymmetric deprotonation using n-BuLi/(–)-sparteine, with the 2,2-disubstituted products and recovered starting materials isolated with high enantiomeric ratios [1]. The TFA salt provides a direct entry point for Boc reprotection of the piperidine nitrogen prior to resolution, avoiding the competing N-alkylation that can occur when using HCl or HBr salts with residual acid. Functionalization of the 4-methylene group after resolution yields 2,4-disubstituted piperidines without loss of enantiopurity, generating building blocks for fragment-based drug discovery [2]. The TFA salt's superior solubility in THF and ethereal solvents—required for low-temperature asymmetric deprotonation (–78 °C)—prevents the salt precipitation that plagues the use of HCl salts in these conditions [3].

Kinetic resolution Enantioselective synthesis Fragment-based drug discovery

Best Research and Industrial Application Scenarios for 4-Methylenepiperidine 2,2,2-Trifluoroacetate (CAS 1361406-63-4)


Efinaconazole API Intermediate Procurement for Commercial Manufacturing

For pharmaceutical manufacturers producing efinaconazole (Jublia®) topical solution, the TFA salt of 4-methylenepiperidine is the preferred form of this critical intermediate. The quantitative yield achieved in its preparation (100%) translates directly to lower cost of goods, while anhydrous handling enables high-yield epoxide ring-opening without the 10-fold excess of 4-methylenepiperidine required by the original HCl salt process . The crystalline, non-hygroscopic nature of the TFA salt simplifies GMP warehousing and dispensing in multi-kilogram campaigns, and its purity profile supports compliance with ICH Q3A impurity thresholds for the final API .

Large-Scale Process Development for Anhydrous Nucleophilic Epoxide Opening Reactions

Process chemistry groups developing scalable routes to triazole antifungal agents require anhydrous reaction conditions to suppress epoxide hydrolysis, which depresses yield and generates diol impurities that are difficult to purge in downstream crystallization. The TFA salt permits accurate stoichiometric control of 4-methylenepiperidine in aprotic solvents (acetonitrile, DCM, THF) without the need for in situ neutralization of halide salts that generates water . This directly addresses the yield gap between the HCl process (54% efinaconazole yield) and the optimized process (>87% yield) identified in comparative patent literature .

Fragment-Based Drug Discovery (FBDD) Piperidine Library Synthesis

Medicinal chemistry teams using fragment-based screening require diverse, enantioenriched piperidine building blocks. The TFA salt provides entry to N-Boc-2-aryl-4-methylenepiperidines, which undergo highly selective kinetic resolution with n-BuLi/(–)-sparteine to yield 2,2-disubstituted piperidines with high enantiomeric ratios . The superior low-temperature solubility of the TFA salt in THF at –78 °C—compared to the poorly soluble HCl salt—ensures homogeneous reaction conditions, maximizing the throughput and enantiopurity of fragment library construction .

Synthesis of 4-Benzylpiperidine Pharmacophores via Suzuki Cross-Coupling

The 4-benzylpiperidine motif is a privileged pharmacophore in CNS drug discovery, including dopamine D2/5-HT2 ligands and opioid receptor modulators. 4-Methylenepiperidine TFA salt serves as the hydroboration precursor for subsequent Suzuki coupling with aryl and heteroaryl halides . The anhydrous, non-hygroscopic TFA counterion minimizes protodehalogenation side reactions that erode yield when using hygroscopic halide salts, particularly with electron-deficient heteroaryl bromides. This compatibility improves the success rate and isolated yields of cross-coupling reactions, directly accelerating structure–activity relationship (SAR) exploration .

Quote Request

Request a Quote for 4-Methylenepiperidine 2,2,2-trifluoroacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.